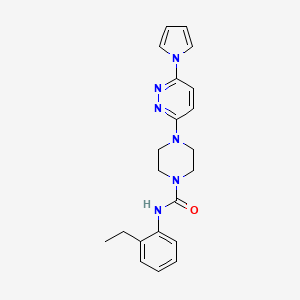

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide

Description

4-(6-(1H-Pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide is a synthetic compound featuring a pyridazine core substituted with a pyrrole moiety at the 6-position, linked to a piperazine-carboxamide scaffold with a 2-ethylphenyl group. This structure combines heterocyclic and aryl components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-(2-ethylphenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-2-17-7-3-4-8-18(17)22-21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-5-6-12-25/h3-12H,2,13-16H2,1H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWIORXJFLCPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazinyl Intermediate: The pyridazinyl ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

Attachment of the Pyrrol-1-yl Group: The pyrrol-1-yl group can be introduced via a nucleophilic substitution reaction, where a pyrrole derivative reacts with the pyridazinyl intermediate.

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with appropriate dihalides or through cyclization reactions.

Coupling with the Carboxamide Group: The final step involves coupling the piperazine derivative with a carboxylic acid derivative (such as an acid chloride or ester) to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrol-1-yl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridazinyl and piperazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pyridazinyl and piperazine rings are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Key Observations:

- Pyridazine vs. Pyridazinone Cores: The target compound’s pyridazine core (vs. pyridazinone in ) may enhance metabolic stability due to reduced polarity.

- Pyrrole vs. Trifluoromethyl Groups : The pyrrole substitution (electron-rich) contrasts with PKM-833’s electron-withdrawing trifluoromethyl group, which is critical for FAAH inhibition .

Pharmacological Profiles

- FAAH Inhibition: PKM-833 demonstrates nanomolar potency (IC₅₀: 8.8 nM) and >200-fold selectivity over 137 off-target proteins . The target compound lacks direct FAAH data but may exhibit weaker inhibition due to the absence of a chroman ring.

- TRPV1 Modulation : CPIPC derivatives show partial agonism with EC₅₀ values in the micromolar range . The target compound’s 2-ethylphenyl group could enhance hydrophobic interactions with TRPV1, though this requires experimental validation.

- Physicochemical Properties :

Biological Activity

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. Its unique structure, featuring a pyrrol-1-yl group and a pyridazinyl ring, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 392.5 g/mol. The compound features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N6O2 |

| Molecular Weight | 392.5 g/mol |

| CAS Number | 1396855-25-6 |

The biological activity of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound may modulate various signaling pathways, influencing cellular processes crucial for therapeutic effects.

Neuroprotective Properties

The compound's mechanism may also extend to neuroprotection through inhibition of monoamine oxidase (MAO) enzymes. Studies on related pyridazinone derivatives have demonstrated potent MAO-B inhibitory activity, with IC50 values as low as 0.013 µM . Such inhibition is crucial for treating neurodegenerative disorders like Alzheimer's disease, indicating that the target compound could share similar therapeutic potential.

Cytotoxicity Studies

Cytotoxic effects were evaluated using L929 fibroblast cells, where related compounds showed varying degrees of toxicity. For example, one derivative exhibited an IC50 value of 120.6 µM, suggesting lower toxicity compared to other compounds . This aspect is vital for assessing the safety profile of new drug candidates.

Case Study 1: Antibacterial Evaluation

A study focused on the antibacterial activity of pyrrole-based compounds demonstrated that several derivatives had MIC values comparable to standard antibiotics like ciprofloxacin. This suggests that the target compound may also possess similar or enhanced antibacterial properties due to its structural components.

Case Study 2: MAO Inhibition

In a comparative analysis of piperazine derivatives, compounds structurally related to the target showed promising MAO-B inhibition, which could be leveraged for developing treatments for mood disorders and neurodegenerative diseases . The selectivity and potency observed in these studies highlight the importance of further investigation into the target compound's pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.